N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
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Description
N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H16FNO4 and its molecular weight is 329.327. The purity is usually 95%.
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Scientific Research Applications
1. Applications in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, structurally related to N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial step in this process, employs Novozym 435 as a catalyst. This reaction is significant for the synthesis of antimalarial medications (Magadum & Yadav, 2018).
2. Role in Heteroaromatic Decarboxylative Reactions
The compound is involved in the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and other related derivatives. These reactions are crucial for synthesizing heteroaromatic products, which have diverse applications in medicinal chemistry (Craig et al., 2005).
3. Use in Dye-Sensitized Solar Cells
Derivatives of this compound, such as phenothiazine derivatives with furan as a conjugated linker, have been used in dye-sensitized solar cells. The furan-linked derivative exhibited a 6.58% solar energy-to-electricity conversion efficiency, which is a significant enhancement in the field of renewable energy (Kim et al., 2011).
4. Development of Chemosensors
The structural analogs of this compound have been synthesized for detecting Zn2+ in aqueous solutions and living cells. These chemosensors, with their remarkable fluorescence enhancement in the presence of Zn2+, are important for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
5. Synthesis of Fluorine-Containing Benzofurans
The compound has been used in the microwave-assisted synthesis of fluorine-substituted benzofurans, which are valuable in various pharmaceutical applications. These reactions highlight the compound's utility in introducing fluorine atoms into organic molecules (Rao et al., 2005).
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-14-5-1-2-6-17(14)24-12-18(21)20-11-13(15-7-3-9-22-15)16-8-4-10-23-16/h1-10,13H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKWJBCPPQIIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.